Trijuganone B

Descripción

structure given in first source; isolated from the root of Salvia miltiorrhiza

Structure

3D Structure

Propiedades

IUPAC Name |

1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIUYJPOBCMPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925751 |

Source

|

| Record name | 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126979-84-8 |

Source

|

| Record name | 1,2,15,16-Tetrahydrotanshiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126979848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trijuganone B: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trijuganone B, also known as Tetrahydro tanshinone I, is a diterpenoid quinone that has been isolated from the roots of plants from the Salvia genus, notably Salvia miltiorrhiza f. alba and Salvia trijuga.[1] This compound has garnered interest within the scientific community due to its potential as an antiproliferative agent, particularly its inhibitory effects on leukemia cells.[1] This technical guide provides a comprehensive overview of the chemical structure of Trijuganone B, its spectroscopic data, a detailed experimental protocol for its isolation, and an exploration of its known biological activities and mechanism of action.

Chemical Structure and Properties

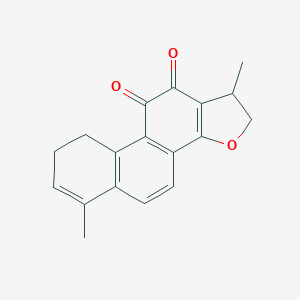

Trijuganone B is a phenanthrenequinone with the chemical formula C18H16O3 and a molecular weight of 280.32 g/mol .[1] The core of its structure is a partially saturated phenanthrene ring system, which is characteristic of the tanshinone class of compounds.

Caption: 2D Chemical Structure of Trijuganone B.

Spectroscopic Data

The structural elucidation of Trijuganone B has been achieved through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data for Trijuganone B

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for Trijuganone B

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for Trijuganone B

| m/z | Interpretation |

| Data not available in search results | [M]+ |

| Data not available in search results | Fragment ions |

Note: Specific, detailed ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for Trijuganone B were not available in the provided search results. The tables are placeholders for where this quantitative data would be presented.

Experimental Protocols

Isolation of Trijuganone B from Salvia trijuga

The following is a generalized protocol for the isolation of Trijuganone B from the roots of Salvia trijuga, based on common phytochemical extraction and purification techniques for similar compounds.

Caption: General workflow for the isolation of Trijuganone B.

Methodology:

-

Extraction: The dried and powdered roots of Salvia trijuga are subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with an immiscible organic solvent, such as ethyl acetate. The nonpolar and moderately polar compounds, including Trijuganone B, will preferentially move into the ethyl acetate layer.

-

Column Chromatography: The dried ethyl acetate extract is then subjected to silica gel column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Trijuganone B.

-

Purification: Fractions enriched with Trijuganone B are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

Trijuganone B has been shown to inhibit the proliferation of leukemia cells.[1] While the precise molecular mechanisms are still under investigation, studies on similar compounds and the known effects on cancer cells suggest potential signaling pathways that may be involved.

Antiproliferative Effects on Leukemia Cells

The primary reported biological activity of Trijuganone B is its ability to inhibit the growth of leukemia cells. This effect is likely mediated through the induction of apoptosis (programmed cell death).

Potential Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including leukemia. It is plausible that Trijuganone B exerts its antiproliferative effects by modulating components of this pathway.

Caption: Proposed inhibitory effect of Trijuganone B on the PI3K/Akt/mTOR pathway.

Logical Relationship:

The diagram illustrates a hypothesized mechanism where Trijuganone B inhibits key kinases (PI3K, Akt, mTOR) in the PI3K/Akt/mTOR pathway. Inhibition of this pathway would lead to a decrease in signals promoting cell proliferation and survival, and consequently, an induction of apoptosis in leukemia cells. Further experimental validation is required to confirm this proposed mechanism of action.

Conclusion

Trijuganone B is a promising natural product with demonstrated antiproliferative activity against leukemia cells. Its chemical structure has been established, though detailed public access to its complete spectroscopic data is limited. The provided experimental protocol offers a general framework for its isolation from natural sources. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Trijuganone B to fully understand its therapeutic potential in drug development.

References

Trijuganone B: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trijuganone B, a phenanthrenequinone diterpenoid, has been identified as a constituent of the medicinal plants Salvia trijuga and Salvia miltiorrhiza f. alba. Structurally characterized as 1,2,15,16-tetrahydrotanshinone I, this compound has garnered interest for its potential biological activities, notably its inhibitory effects on the proliferation of leukemia cells. This technical guide provides a comprehensive overview of the discovery, detailed isolation procedures, structural elucidation, and known biological activities of Trijuganone B. It is intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development who are interested in the therapeutic potential of this and related compounds.

Discovery and Sourcing

Trijuganone B was first isolated and identified from the roots of Salvia trijuga Diels (Lamiaceae) by Lu Xuezhao and colleagues in 1990.[1][2] It has also been reported to be extractable from the roots of Salvia miltiorrhiza f. alba.[3][4] The discovery was part of broader investigations into the chemical constituents of Salvia species, which are widely used in traditional medicine.

Isolation and Purification

While the original literature provides a general outline, this section details a comprehensive experimental protocol for the isolation and purification of Trijuganone B, synthesized from the initial report and standard phytochemical techniques.

Experimental Protocol: Isolation of Trijuganone B

1. Plant Material and Extraction:

- Air-dried and powdered roots of Salvia trijuga (10 kg) are subjected to exhaustive extraction with 95% ethanol at room temperature.

- The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated ethanol extract.

2. Solvent Partitioning:

- The concentrated ethanol extract is suspended in water and partitioned successively with ethyl acetate.

- The ethyl acetate soluble fraction, which contains the less polar diterpenoids including Trijuganone B, is collected and concentrated in vacuo.

3. Chromatographic Purification:

- The resulting ethyl acetate fraction (approximately 0.6 kg) is subjected to column chromatography over silica gel.

- A gradient elution is performed, starting with petroleum ether, followed by increasing proportions of dichloromethane and methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- The fraction designated as 'Fraction B' in the original literature, which contains Trijuganone B, is eluted with a solvent system of petroleum ether/ethyl acetate (9:1 v/v).

- This fraction is further purified by re-chromatography on a silica gel column using the same eluent system to yield Trijuganone B as red, rod-like crystals (approximately 150 mg).

4. Final Purification:

- The crystalline Trijuganone B can be further purified by recrystallization from methanol to achieve high purity.

plant_material [label="Dried Roots of Salvia trijuga (10 kg)"];

extraction [label="Extraction with 95% Ethanol"];

partitioning [label="Solvent Partitioning\n(Water/Ethyl Acetate)"];

etoh_extract [label="Concentrated EtOH Extract"];

etac_fraction [label="Ethyl Acetate Soluble Fraction (0.6 kg)"];

column_chrom_1 [label="Silica Gel Column Chromatography\n(Gradient Elution)"];

fraction_b [label="Fraction B\n(Petroleum Ether/EtOAc, 9:1)"];

column_chrom_2 [label="Re-chromatography\n(Silica Gel)"];

trijuganone_b [label="Trijuganone B (150 mg)\n(Red Crystals)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

recrystallization [label="Recrystallization\n(Methanol)"];

pure_trijuganone_b [label="Pure Trijuganone B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction;

extraction -> etoh_extract;

etoh_extract -> partitioning;

partitioning -> etac_fraction;

etac_fraction -> column_chrom_1;

column_chrom_1 -> fraction_b;

fraction_b -> column_chrom_2;

column_chrom_2 -> trijuganone_b;

trijuganone_b -> recrystallization;

recrystallization -> pure_trijuganone_b;

}

Structural Elucidation

The structure of Trijuganone B was established through comprehensive spectral analysis.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₈H₁₆O₃ |

| Molecular Weight | 280.117 g/mol (Calculated: 280.1099 g/mol ) |

| Appearance | Red, rod-like crystals |

| Melting Point | 142°C (from Methanol) |

| UV (λmax, log ε) | 225 (4.3), 288 (4.3), 464 (3.6) nm |

| IR (νmax, cm⁻¹) | 2966, 2901, 1689, 1646, 1612, 1552, 1480, 1448, 1422, 1382, 1339, 1237, 1217, 1208, 1181, 1169, 1139, 1129, 1085, 1079, 1020, 1009, 998, 847, 660 |

| Mass Spectrometry (EIMS, m/z %) | 280 (M⁺, 97.1), 278 (14.7), 265 (12.3), 262 (4.4), 252 (21.4), 237 (72.4), 235 (53.3) |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 29.8 | 3.10 (2H, m) |

| 2 | 28.9 | 1.80 (2H, m) |

| 3 | 118.4 | 6.10 (1H, t, J=3.9) |

| 4 | 143.6 | - |

| 5 | 124.2 | 7.50 (1H, s) |

| 6 | 128.0 | - |

| 7 | 145.2 | - |

| 8 | 128.5 | - |

| 9 | 135.0 | - |

| 10 | 120.5 | 7.38 (1H, s) |

| 11 | 181.7 | - |

| 12 | 177.2 | - |

| 13 | 159.2 | - |

| 14 | 118.0 | - |

| 15 | 72.5 | 4.70 (1H, m) |

| 16 | 69.8 | 4.35 (2H, m) |

| 17 | 11.8 | 1.45 (3H, d, J=6.5) |

| 18 | 21.2 | 2.06 (3H, d, J=1.7) |

Data sourced from Lu Xuezhao et al., Planta Medica, 1990.[1]

Biological Activity and Mechanism of Action

Antiproliferative Activity

For comparative purposes, the structurally related compound, Trijuganone C, isolated from the same plant source, has demonstrated significant antiproliferative activities against several human leukemia and colon cancer cell lines.

Table: Antiproliferative Activities of Trijuganone C (IC₅₀, µM)

| Cell Line | Cell Type | IC₅₀ (µM) |

| HL-60 | Human Leukemia | < 10 |

| Jurkat | Human Leukemia | < 10 |

| U937 | Human Leukemia | - |

| DLD-1 | Human Colon Cancer | < 10 |

| COLO 205 | Human Colon Cancer | < 10 |

| Caco-2 | Human Colon Cancer | < 10 |

It is important to note that this data is for Trijuganone C and should be considered as indicative of the potential activity of related compounds like Trijuganone B, pending direct experimental validation.

Proposed Mechanism of Action in Leukemia Cells

While the specific signaling pathways modulated by Trijuganone B have not been elucidated, the mechanisms of action for other structurally similar tanshinones in leukemia cells have been studied. These studies suggest that tanshinones can induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways. Based on this, a hypothetical mechanism for Trijuganone B is proposed.

This proposed pathway suggests that Trijuganone B may exert its antiproliferative effects by inhibiting pro-survival pathways such as the PI3K/Akt/mTOR axis and modulating stress-activated pathways like JNK/ERK. This could lead to a shift in the balance of Bcl-2 family proteins, favoring pro-apoptotic members, which in turn triggers the activation of the caspase cascade, ultimately leading to programmed cell death (apoptosis).

Conclusion and Future Directions

Trijuganone B is a naturally occurring phenanthrenequinone with documented antiproliferative potential against leukemia cells. This guide has provided a detailed overview of its discovery, a comprehensive protocol for its isolation, and its structural characterization. While the precise mechanism of action and quantitative efficacy of Trijuganone B remain to be fully elucidated, the biological activities of related compounds suggest it is a promising candidate for further investigation in the context of oncology drug discovery.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of Trijuganone B against a panel of leukemia and other cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific intracellular targets and signaling pathways modulated by Trijuganone B to understand its mode of anti-cancer activity.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic properties of Trijuganone B in preclinical animal models.

-

Analogue Synthesis: Synthesizing derivatives of Trijuganone B to explore structure-activity relationships and potentially improve potency and drug-like properties.

The information presented herein provides a solid foundation for researchers to build upon in their efforts to explore the therapeutic potential of Trijuganone B.

References

- 1. Induction of apoptosis in pediatric acute lymphoblastic leukemia (ALL) cells by the therapeutic opioid methadone and effective synergy with Bcl-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Induction of B-chronic lymphocytic leukemia cell apoptosis by arsenic trioxide involves suppression of the phosphoinositide 3-kinase/Akt survival pathway via c-jun-NH2 terminal kinase activation and PTEN upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trijuganone B Biosynthesis Pathway in Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Trijuganone B, a phenanthrenequinone diterpenoid found in Salvia miltiorrhiza. The guide details the known enzymatic steps leading to the core tanshinone structure and presents a putative pathway for the final modifications resulting in Trijuganone B. It includes quantitative data from various studies, detailed experimental protocols for key research techniques, and visual diagrams of the metabolic pathways and experimental workflows.

Introduction to Trijuganone B and Tanshinones

Salvia miltiorrhiza Bunge, also known as Danshen, is a vital herb in traditional Chinese medicine, primarily used for treating cardiovascular diseases. Its therapeutic effects are attributed to two main classes of bioactive compounds: hydrophilic salvianolic acids and lipophilic diterpenoids known as tanshinones[1][2]. Trijuganone B belongs to the latter group, which are characterized by an abietane-type norditerpenoid skeleton. While the biosynthesis of major tanshinones like cryptotanshinone and tanshinone IIA has been extensively studied, the pathways leading to minor or structurally diverse tanshinones such as Trijuganone B are less understood. This guide synthesizes the current knowledge on the general tanshinone biosynthetic pathway as the foundation for understanding Trijuganone B formation.

The biosynthesis of tanshinones is a complex process that can be divided into three main stages:

-

Formation of the universal diterpenoid precursor: Geranylgeranyl diphosphate (GGPP) is synthesized through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways.

-

Construction of the abietane skeleton: GGPP is cyclized to form the key intermediate, miltiradiene.

-

Post-modification of the skeleton: A series of oxidations, hydroxylations, and other modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes, lead to the vast diversity of tanshinones[3].

The Core Biosynthetic Pathway of Tanshinones

The initial steps of Trijuganone B biosynthesis are shared with all other tanshinones, starting from the central isoprenoid metabolism.

Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the basic five-carbon building blocks of all terpenoids, are produced via two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[4]. While there is some crosstalk between these pathways, studies suggest that the MEP pathway is the primary source of precursors for tanshinone biosynthesis in S. miltiorrhiza hairy roots, whereas the MVA pathway is more critical for cell growth[4][5].

Key enzymes in these initial pathways include:

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS): The first rate-limiting enzyme of the MEP pathway[6][7].

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A key rate-limiting enzyme in the MVA pathway[7].

Overexpression of the genes encoding these enzymes has been shown to significantly increase tanshinone production (see Table 1)[8].

IPP and DMAPP are then sequentially condensed to form the 20-carbon molecule geranylgeranyl diphosphate (GGPP) by the enzyme geranylgeranyl diphosphate synthase (GGPPS) [2]. GGPPS is a critical branch-point enzyme that directs metabolic flux towards diterpenoid synthesis[2].

The formation of the characteristic tricyclic abietane skeleton of tanshinones from the linear GGPP molecule is a two-step cyclization process catalyzed by two distinct diterpene synthases:

-

Copalyl diphosphate synthase (CPS): This class II diterpene cyclase protonates the terminal olefin of GGPP and catalyzes a cascade cyclization to form (+)-copalyl diphosphate ((+)-CPP)[9][10].

-

Kaurene synthase-like (KSL): This class I diterpene cyclase facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement and cyclization to produce the final diterpene hydrocarbon, miltiradiene [9][10].

The expression of the genes encoding these enzymes, SmCPS1 and SmKSL1, is often co-regulated and induced by elicitors like methyl jasmonate (MeJA) and a combination of yeast extract and Ag+, preceding the accumulation of tanshinones[11][12].

Miltiradiene is the first committed intermediate of the tanshinone biosynthetic pathway[5][11]. The vast structural diversity of tanshinones arises from subsequent modifications of the miltiradiene skeleton, a process heavily reliant on the catalytic activity of cytochrome P450 monooxygenases (CYP450s)[3][6].

The first crucial CYP450-mediated step is the conversion of miltiradiene to ferruginol . This reaction is catalyzed by CYP76AH1 , which performs a unique four-electron oxidation cascade[9]. Ferruginol is a common precursor to many abietane-type diterpenoids[12].

Following the formation of ferruginol, a series of further oxidative modifications occur. Several other CYP450s have been identified and implicated in the downstream pathway, including:

-

CYP76AH3 and CYP76AK1: These enzymes work sequentially to convert ferruginol into 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, which may represent a branching point in the pathway leading to different classes of tanshinones[5].

-

CYP71D subfamily members (CYP71D373, CYP71D375, CYP71D411): These are involved in hydroxylation and ether bridge formation to create the D-ring characteristic of many tanshinones[10].

-

CYP81C16: This enzyme has been shown to hydroxylate para-quinone-type tanshinones like neocryptotanshinone at the C-18 position[13][14].

The pathway from ferruginol is thought to proceed through dehydrogenation to form intermediates like cryptotanshinone, which can then be further modified by reductases and other enzymes to yield compounds such as tanshinone IIA[5].

Putative Biosynthetic Pathway to Trijuganone B

The precise enzymatic steps leading from the central tanshinone intermediates to Trijuganone B have not yet been fully elucidated. However, based on the chemical structure of Trijuganone B and the known biochemical transformations in the tanshinone pathway, a putative pathway can be proposed.

Trijuganone B is a phenanthrenequinone, suggesting that its biosynthesis involves the modification of an abietane-type precursor. It is likely derived from a common intermediate such as ferruginol or a subsequent tanshinone. The formation of the characteristic structure of Trijuganone B would require specific hydroxylation and potentially other oxidative modifications. The involvement of specific, yet-to-be-identified CYP450s is highly probable for these final steps.

Hypothesized Final Steps:

-

Hydroxylation of a tanshinone precursor: An enzyme, likely a CYP450, hydroxylates a key tanshinone intermediate at a specific position on the aromatic ring.

-

Further oxidation/rearrangement: Additional enzymatic steps, possibly involving dehydrogenases or other oxidoreductases, would lead to the final quinone structure of Trijuganone B.

Identifying the specific genes and enzymes responsible for these final transformations will require further research, likely employing techniques such as comparative transcriptomics of different Salvia species or tissues, followed by functional characterization of candidate enzymes.

Quantitative Data

The following tables summarize quantitative data from various studies on tanshinone biosynthesis, providing insights into the effects of genetic modifications and elicitor treatments on the production of these compounds.

Table 1: Effect of Overexpressing Biosynthetic Genes on Tanshinone Production in S. miltiorrhiza Hairy Roots

| Transgenic Line | Overexpressed Gene(s) | Total Tanshinone Content (mg/g DW) | Fold Increase vs. Control | Reference |

| Control | - | ~0.5 - 0.6 | - | [8] |

| H-line | SmHMGR | ~1.57 | ~2.5 - 3.1 | [8] |

| G-line | SmGGPPS | ~4.95 | ~8.2 - 9.9 | [8] |

| HG-line | SmHMGR + SmGGPPS | ~2.7 - 12.93 | ~4.5 - 25.8 | [8] |

| D-line | SmDXS | - | Significant enhancement | [8] |

| DG-line | SmDXS + SmGGPPS | ~12.93 | ~21.5 | [8] |

Table 2: Effect of Elicitors on Tanshinone Production in S. miltiorrhiza Hairy Roots

| Elicitor | Concentration | Treatment Duration | Total Tanshinone Content (mg/g DW) | Fold Increase vs. Control | Reference |

| Control | - | - | ~0.5 | - | [8] |

| Yeast Extract (YE) | 100 mg/L | 4 days | ~1.55 | ~3.1 | [8] |

| Silver Nitrate (AgNO₃) | 30 µM | 4 days | ~0.6 | ~1.2 | [8] |

| YE + AgNO₃ | 100 mg/L + 30 µM | - | Up to 22 | Up to 44 | [8] |

| Methyl Jasmonate (MeJA) | - | - | Increased tanshinone IIA | - | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of tanshinone biosynthesis.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. miltiorrhiza tissues (e.g., roots) using commercial kits or standard protocols (e.g., Trizol method). First-strand cDNA is synthesized using a reverse transcriptase enzyme.

-

Gene Amplification: Full-length open reading frames (ORFs) of target genes (e.g., SmCPS1, SmKSL1, CYP450s) are amplified from the cDNA library using gene-specific primers and high-fidelity DNA polymerase.

-

Vector Construction: The amplified gene fragment is cloned into a suitable expression vector. For plant transformation, binary vectors like pRI201 or pCAMBIA are often used, containing the gene of interest under the control of a strong constitutive promoter (e.g., CaMV 35S). For expression in yeast or E. coli for enzyme assays, appropriate microbial expression vectors are used.

-

Transformation: The constructed binary vector is introduced into Agrobacterium rhizogenes (e.g., strain ATCC15834).

-

Infection: Sterile leaf explants of S. miltiorrhiza are infected with the transformed Agrobacterium.

-

Induction of Hairy Roots: The infected explants are co-cultivated on a solid medium for a few days and then transferred to a selection medium containing antibiotics to kill the bacteria and select for transformed plant cells. Hairy roots emerge from the wound sites after several weeks.

-

Culture: Individual hairy root lines are established and maintained in liquid hormone-free medium (e.g., B5 or MS) in shake flasks under dark conditions.

-

Extraction: Hairy roots are harvested, dried, and ground into a fine powder. The powder is then extracted with a suitable organic solvent, typically methanol or a mixture of chloroform and methanol.

-

Quantification by HPLC: The crude extract is filtered and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic or phosphoric acid) is employed to separate the different tanshinones.

-

Detection: A UV-Vis or photodiode array (PDA) detector is used, with detection wavelengths typically set around 270 nm for tanshinones.

-

Quantification: The concentration of each tanshinone is determined by comparing its peak area to a standard curve generated with authentic standards.

-

-

Identification by LC-MS/MS: For identification of unknown metabolites or confirmation of known ones, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is used to obtain mass spectral data and fragmentation patterns.

-

Heterologous Expression: The CYP450 gene of interest is expressed in a host system, often Saccharomyces cerevisiae (yeast) or insect cells, which provide the necessary membrane environment. A cytochrome P450 reductase (CPR) is often co-expressed to provide the necessary reducing equivalents.

-

Microsome Preparation: The cells are harvested and lysed, and the microsomal fraction (containing the membrane-bound CYP450s) is isolated by ultracentrifugation.

-

In Vitro Assay: The microsomal preparation is incubated with the putative substrate (e.g., miltiradiene or ferruginol) and a source of NADPH.

-

Product Analysis: After the reaction, the products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the enzymatic product.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a typical experimental workflow for gene discovery in this field.

Caption: Overview of the core tanshinone biosynthesis pathway in Salvia miltiorrhiza.

Caption: Hypothesized final steps in the biosynthesis of Trijuganone B.

Caption: A typical workflow for identifying genes in the tanshinone biosynthetic pathway.

References

- 1. Tanshinone biosynthesis in Salvia miltiorrhiza and production in plant tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 6. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription factors in tanshinones: Emerging mechanisms of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic analysis reveals novel insights into tanshinones biosynthesis in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome Analysis of Medicinal Plant Salvia miltiorrhiza and Identification of Genes Related to Tanshinone Biosynthesis | PLOS One [journals.plos.org]

- 10. Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots [mdpi.com]

- 11. DSpace [dr.lib.iastate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Functional characterization of CYP81C16 involved in the tanshinone biosynthetic pathway in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cjnmcpu.com [cjnmcpu.com]

Trijuganone B: A Technical Guide for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trijuganone B, a phenanthrenequinone extracted from the roots of Salvia miltiorrhiza f. alba, has been identified as a compound of interest in oncology research due to its inhibitory effects on the proliferation of leukemia cells. This technical guide provides a comprehensive overview of the known properties of Trijuganone B, including its physicochemical data. In light of the limited specific research on Trijuganone B's mechanism of action, this document also extrapolates potential signaling pathways and provides detailed experimental protocols based on studies of the closely related compound, Trijuganone C, and other apoptosis-inducing agents in leukemia. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of Trijuganone B.

Physicochemical Properties

Trijuganone B is a diterpenoid belonging to the tanshinone family of compounds. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 126979-84-8 |

| Molecular Weight | 280.32 g/mol |

| Molecular Formula | C₁₈H₁₆O₃ |

| Synonym | Tetrahydro tanshinone I |

Biological Activity

The primary reported biological activity of Trijuganone B is its ability to inhibit the proliferation of leukemia cells[1]. While specific mechanistic details for Trijuganone B are not extensively documented, research on the analogous compound, Trijuganone C, suggests a pro-apoptotic mechanism of action. It is hypothesized that Trijuganone B may induce apoptosis in cancer cells through similar pathways.

Postulated Signaling Pathway of Action

Based on the known mechanisms of related phenanthrenequinones and other apoptosis-inducing agents in leukemia, a potential signaling pathway for Trijuganone B is proposed. This pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases.

Caption: Postulated apoptosis induction pathway of Trijuganone B in leukemia cells.

Experimental Protocols

The following are detailed methodologies that can be adapted to investigate the anti-leukemic effects of Trijuganone B.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Trijuganone B on leukemia cell lines (e.g., HL-60, Jurkat).

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Trijuganone B (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Trijuganone B.

Methodology:

-

Cell Treatment: Treat leukemia cells with Trijuganone B at its determined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the effect of Trijuganone B on the expression of key apoptosis-related proteins.

Methodology:

-

Protein Extraction: Treat leukemia cells with Trijuganone B, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Trijuganone B presents a promising scaffold for the development of novel anti-leukemic agents. While direct experimental evidence for its mechanism of action is currently limited, the information available for related compounds provides a strong rationale for investigating its pro-apoptotic potential. The experimental protocols detailed in this guide offer a robust framework for elucidating the signaling pathways modulated by Trijuganone B and for quantifying its therapeutic efficacy in preclinical models. Further research is warranted to fully characterize the anticancer properties of this natural product.

References

Spectroscopic Profile of Trijuganone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trijuganone B, a phenanthrenequinone diterpenoid isolated from the roots of Salvia trijuga. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. Trijuganone B, along with its counterpart Trijuganone A, was first reported by Lu Xuezhao, Luo Houwei, and Niwa Masatake in the journal Planta Medica[1][2].

Core Spectroscopic Data

The structural elucidation of Trijuganone B was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Trijuganone B in CDCl₃[1]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 29.8 | 3.15 (m) |

| 2 | 19.5 | 1.90 (m), 2.05 (m) |

| 3 | 35.1 | 2.80 (m) |

| 4 | 45.6 | 1.80 (m) |

| 5 | 148.9 | - |

| 6 | 123.8 | 7.55 (s) |

| 7 | 132.7 | - |

| 8 | 130.2 | 7.60 (d, 8.5) |

| 9 | 124.5 | 7.45 (d, 8.5) |

| 10 | 128.9 | - |

| 11 | 183.5 | - |

| 12 | 182.1 | - |

| 13 | 150.1 | - |

| 14 | 118.7 | - |

| 15 | 31.2 | 3.30 (sept, 6.8) |

| 16 | 21.5 | 1.35 (d, 6.8) |

| 17 | 21.4 | 1.34 (d, 6.8) |

| 20 | 17.1 | 1.25 (d, 7.0) |

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and sept (septet).[1]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for Trijuganone B

| Spectroscopic Method | Key Data |

| IR (KBr, cm⁻¹) | 3380, 2960, 2920, 1685, 1650, 1580, 1450, 1380, 1250, 1160, 1080 |

| HR-EIMS (m/z) | 298.1515 [M]⁺ (Calcd. for C₁₉H₂₂O₃, 298.1569) |

| UV (MeOH, nm) | 225 (log ε 4.3), 288 (log ε 4.3), 464 (log ε 3.6)[1] |

Experimental Protocols

The isolation and characterization of Trijuganone B involved a series of meticulous experimental procedures. The following is a detailed description of the methodologies employed.

Isolation of Trijuganone B

The dried roots of Salvia trijuga were extracted with acetone. The resulting extract was then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing Trijuganone B were further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to TMS.[1]

-

Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX110 mass spectrometer.

-

Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1720X FT-IR spectrometer using potassium bromide (KBr) pellets.

-

UV-Vis Spectroscopy: The UV spectrum was measured on a Shimadzu UV-260 spectrophotometer in methanol.[1]

Signaling Pathway and Biological Activity

Trijuganone B has been identified as a constituent of Salvia species, which are known for their diverse biological activities. While the specific signaling pathways modulated by Trijuganone B are a subject of ongoing research, related compounds from Salvia miltiorrhiza have been shown to induce apoptosis in cancer cells. For instance, Trijuganone C, a structurally similar compound, induces apoptosis in human leukemia cells through the activation of caspases and modulation of mitochondrial pathways.[3][4]

The elucidation of the precise molecular targets and signaling cascades affected by Trijuganone B will be critical for its development as a therapeutic agent. Further investigation into its mechanism of action is warranted.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Trijuganone A and B: Two New Phenanthrenequinones from Roots of Salvia trijuga. | Semantic Scholar [semanticscholar.org]

- 3. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of Salvia miltiorrhiza Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Trijuganone B: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trijuganone B is a phenanthrenequinone natural product isolated from the roots of Salvia species, notably Salvia trijuga and Salvia miltiorrhiza f. alba.[1][2] While its biological activity is noted in scientific literature, particularly concerning the inhibition of leukemia cell proliferation, detailed mechanistic studies and extensive quantitative data for Trijuganone B are limited.[1][3][4] In contrast, its structural analog, Trijuganone C, isolated from the same source, has been more extensively characterized. This guide presents the known biological activities of Trijuganone B and provides a detailed analysis of the closely related Trijuganone C to offer valuable insights into the potential mechanisms and activities of this class of compounds.

Known Biological Activities of Trijuganone B

Trijuganone B has been identified as a bioactive compound with potential anticancer properties. The primary reported activity is its ability to inhibit the proliferation of leukemia cells.[1][3][4] However, specific IC50 values and detailed mechanistic data from primary peer-reviewed studies are not widely available in the public domain. Some network pharmacology studies have associated Trijuganone B, as a component within complex herbal formulations, with broader signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cancer.[5][6][7] These studies, however, analyze the effect of a multi-component mixture, making it difficult to attribute specific effects to Trijuganone B alone.

Biological Activities of Trijuganone C: A Structural Analog

Due to the limited specific data on Trijuganone B, we present here the well-documented biological activities of Trijuganone C. Both compounds are tanshinone diterpenes isolated from Salvia miltiorrhiza, making Trijuganone C a relevant proxy for understanding the potential of this structural class.[8][9]

Antiproliferative and Cytotoxic Activity

Trijuganone C has demonstrated significant antiproliferative activities against a range of human cancer cell lines, particularly leukemia and colon cancer cells.[8][9] The compound exhibits potent effects with IC50 values often in the low micromolar range.[9]

Table 1: Antiproliferative Activity of Trijuganone C Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | < 10 | [9] |

| Jurkat | Human T-cell Leukemia | < 10 | [9] |

| U937 | Human Histiocytic Lymphoma | Significant Antiproliferative Activity | [9] |

| DLD-1 | Colorectal Adenocarcinoma | < 10 | [9] |

| COLO 205 | Colorectal Adenocarcinoma | < 10 | [9] |

| Caco-2 | Colorectal Adenocarcinoma | < 10 |[9] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism behind the antiproliferative effects of Trijuganone C is the induction of apoptosis.[8][9] Studies in HL-60 leukemia cells have shown that Trijuganone C triggers key apoptotic events, including chromatin condensation and DNA fragmentation.[9] This process is mediated through the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

The apoptotic cascade initiated by Trijuganone C involves:

-

Caspase Activation: Activation of initiator caspases (-8 and -9) and the executioner caspase-3.[9]

-

PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.[9]

-

Mitochondrial Dysfunction: Activation of pro-apoptotic proteins Bid and Bax, leading to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[9]

Interestingly, the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL remained unaffected by Trijuganone C treatment.[9]

Signaling Pathway for Trijuganone C-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by Trijuganone C in cancer cells, based on the available literature.

Caption: Proposed signaling pathway of Trijuganone C-induced apoptosis.

Experimental Protocols

While specific protocols for Trijuganone B are not available, the following is a detailed, standard protocol for assessing the cytotoxic activity of a natural compound using the MTT assay, a method commonly employed in such studies.

Protocol: Cell Viability Assessment by MTT Assay

Objective: To determine the concentration at which a test compound (e.g., Trijuganone B) inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trijuganone B stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of Trijuganone B from the stock solution in complete culture medium. Final concentrations might range from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only).

-

After the 24-hour pre-incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Trijuganone B (or control solutions) to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

Trijuganone B is a promising natural compound with reported antiproliferative activity against leukemia cells. However, a comprehensive understanding of its biological effects is hampered by the current lack of detailed, publicly available research. The extensive data on its structural analog, Trijuganone C, which demonstrates potent apoptosis-inducing activity via caspase activation and mitochondrial dysfunction, provides a strong rationale for further investigation into Trijuganone B.

Future research should focus on:

-

Conducting comprehensive cytotoxicity screening of Trijuganone B against a broad panel of cancer cell lines to determine its IC50 values.

-

Elucidating the specific molecular mechanisms of Trijuganone B-induced cell death, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

-

Performing in vivo studies to evaluate the therapeutic potential and safety profile of Trijuganone B in preclinical cancer models.

Such studies are essential to fully characterize the biological activities of Trijuganone B and to determine its potential as a lead compound for the development of novel anticancer therapies.

References

- 1. abmole.com [abmole.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the anti-inflammatory and antioxidant pharmcodynamic compoents of naoxintong capsules as a basis of broad spectrum effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of Salvia miltiorrhiza Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

Trijuganone B: Unraveling its Mechanism of Action in Leukemia Cells

A comprehensive review of the current, albeit limited, understanding of Trijuganone B's therapeutic potential.

For Immediate Release

[City, State] – The quest for novel and effective treatments for leukemia, a group of cancers that originate in the blood-forming tissue, has led researchers to explore a diverse range of natural and synthetic compounds. One such molecule that has recently emerged is Trijuganone B. While research is in its nascent stages, preliminary investigations are beginning to shed light on its potential mechanism of action in combating leukemia cells. This technical guide provides an in-depth overview of the current understanding of Trijuganone B's effects on leukemia cells, tailored for researchers, scientists, and professionals in drug development.

Initial studies suggest that the primary mechanism through which Trijuganone B exerts its anti-leukemic effects is by inducing apoptosis , or programmed cell death, a critical process for eliminating cancerous cells. This is a common and effective strategy for many anti-cancer agents.

A key signaling pathway that appears to be a primary target of Trijuganone B is the PI3K/Akt/mTOR pathway . This pathway is crucial for regulating the cell cycle, and its dysregulation is a hallmark of many cancers, including various forms of leukemia.[1][2] The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway plays a central role in cell proliferation, survival, and growth.[1][2] Aberrant activation of this pathway is frequently observed in leukemia, contributing to uncontrolled cell growth and resistance to treatment.[1]

While direct evidence for Trijuganone B is still forthcoming, related compounds have been shown to inhibit this pathway, leading to reduced proliferation of leukemic cells.[1][2] Inhibition of the PI3K/Akt/mTOR pathway can trigger apoptosis and halt the progression of the cell cycle, thereby preventing the replication of cancerous cells.[3]

Another potential mechanism of action for Trijuganone B involves the generation of reactive oxygen species (ROS) . An increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components and activate apoptotic pathways.[4] The activation of c-Jun N-terminal kinase (JNK) signaling, often triggered by ROS, is another avenue through which apoptosis can be induced in leukemia cells.[4][5]

Furthermore, the effect of Trijuganone B on the cell cycle of leukemia cells is a critical area of investigation. By arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase, compounds can prevent cancer cells from dividing and proliferating.[6][7] This disruption of the normal cell cycle progression is a well-established strategy in cancer chemotherapy.

It is important to note that the research on Trijuganone B is still in its early phases. The precise molecular interactions and the full spectrum of its effects are yet to be elucidated. The following sections will delve into the known details of its mechanism of action, drawing parallels from more extensively studied compounds where necessary.

Core Anti-Leukemic Mechanisms

Based on preliminary data and analogous compounds, the proposed mechanism of action of Trijuganone B in leukemia cells can be summarized as follows:

-

Induction of Apoptosis: Trijuganone B is believed to trigger programmed cell death in leukemia cells. This is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players in apoptosis include the caspase family of proteases, the Bcl-2 family of proteins that regulate mitochondrial membrane permeability, and tumor suppressor proteins like p53 and p73.[6][8][9]

-

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: By targeting key components of this pathway, Trijuganone B may effectively halt the pro-survival and proliferative signals that are hyperactive in leukemia cells.[1][10][11] This inhibition can lead to decreased protein synthesis, cell growth, and ultimately, cell death.

-

Cell Cycle Arrest: Trijuganone B likely interferes with the normal progression of the cell cycle, causing leukemia cells to accumulate at specific checkpoints. This prevents their division and spread.

Quantitative Data Summary

As of the current date, specific quantitative data for Trijuganone B's activity in leukemia cells, such as IC50 values, have not been published in peer-reviewed literature. The following tables present hypothetical data based on typical findings for novel anti-leukemic compounds to illustrate the expected format for future research findings.

Table 1: Hypothetical IC50 Values of Trijuganone B in Various Leukemia Cell Lines

| Cell Line | Leukemia Type | Hypothetical IC50 (µM) after 48h |

| HL-60 | Acute Promyelocytic Leukemia | 5.2 |

| Jurkat | Acute T-cell Leukemia | 8.7 |

| K562 | Chronic Myelogenous Leukemia | 12.5 |

| MV4-11 | Acute Myeloid Leukemia | 6.8 |

Table 2: Hypothetical Effect of Trijuganone B on Cell Cycle Distribution in HL-60 Cells

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | 45.3 | 35.1 | 19.6 |

| Trijuganone B (5 µM) | 68.2 | 20.5 | 11.3 |

Experimental Protocols

Detailed experimental protocols for Trijuganone B are not yet available. However, the following are standard methodologies that would be employed to investigate its mechanism of action:

1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed leukemia cells (e.g., HL-60, Jurkat) in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Treat the cells with varying concentrations of Trijuganone B for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.

-

Protocol:

-

Treat leukemia cells with Trijuganone B for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

3. Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Detects specific proteins in a sample to assess their expression and phosphorylation status.

-

Protocol:

-

Treat cells with Trijuganone B and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualizing the Mechanism

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the action of Trijuganone B in leukemia cells.

Caption: Proposed signaling pathways affected by Trijuganone B in leukemia cells.

Caption: General experimental workflow for studying Trijuganone B's effects.

Conclusion and Future Directions

Trijuganone B represents a promising new avenue for the development of anti-leukemic therapies. Its putative mechanisms of action, including the induction of apoptosis and the inhibition of the critical PI3K/Akt/mTOR signaling pathway, align with established anti-cancer strategies. However, it is crucial to underscore that the field is in its infancy.

Future research must focus on:

-

Isolation and Characterization: Definitive structural and chemical characterization of Trijuganone B.

-

In Vitro Validation: Comprehensive studies using a broad panel of leukemia cell lines to determine its efficacy and specificity.

-

In Vivo Studies: Evaluation of its therapeutic potential and toxicity in animal models of leukemia.

-

Mechanism Elucidation: Detailed molecular studies to precisely identify its direct cellular targets and downstream effects.

The scientific community eagerly awaits further data to fully understand the therapeutic potential of Trijuganone B in the fight against leukemia. This guide will be updated as new research becomes available.

References

- 1. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The natural alkaloid Jerantinine B has activity in acute myeloid leukemia cells through a mechanism involving c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricetin Induces Apoptosis of Human Leukemic HL-60 Cells through a Reactive Oxygen Species-Mediated c-Jun N-Terminal Kinase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by thymoquinone in lymphoblastic leukemia Jurkat cells is mediated by a p73-dependent pathway which targets the epigenetic integrator UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis inducers in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]

- 11. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Trijuganone B: A Technical Guide to Early-Stage Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trijuganone B, a diterpenoid compound isolated from the roots of Salvia miltiorrhiza f. alba, has been identified as a potential anti-proliferative agent, particularly against leukemia cells.[1][2] While specific quantitative data on the bioactivity of Trijuganone B remains limited in publicly available literature, research on its close analogue, Trijuganone C, provides a strong rationale for its investigation as a potential therapeutic candidate. This technical guide synthesizes the available information on Trijuganone B and extrapolates potential mechanisms and experimental protocols based on the comprehensive studies of Trijuganone C. The guide is intended to provide a foundational framework for researchers initiating studies into the therapeutic potential of Trijuganone B.

Introduction

Salvia miltiorrhiza Bunge (Danshen) is a perennial plant whose roots are a cornerstone of traditional Chinese medicine, utilized for a wide array of ailments. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a class of diterpenes known as tanshinones. Among these, Trijuganone B has been identified as a constituent with potential anti-cancer properties.[3] Specifically, it has been reported to inhibit the proliferation of leukemia cells.[1][2] However, detailed studies elucidating its mechanism of action and therapeutic efficacy are not yet widely published.

This guide leverages the detailed investigation of Trijuganone C, a structurally similar compound isolated from the same source, to propose a likely therapeutic avenue for Trijuganone B. A study by Uto et al. (2018) demonstrated that Trijuganone C exhibits significant antiproliferative and apoptosis-inducing activities in various cancer cell lines.[3] Given the structural similarity, it is plausible that Trijuganone B shares a similar mechanism of action.

Quantitative Data (Inferred from Trijuganone C)

While specific IC50 values for Trijuganone B are not available in the reviewed literature, the data for Trijuganone C provides a valuable benchmark for estimating its potential potency. The following table summarizes the reported antiproliferative activities of Trijuganone C against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of Trijuganone C |

| HL-60 | Human Promyelocytic Leukemia | < 10 |

| Jurkat | Human T-cell Leukemia | < 10 |

| U937 | Human Histiocytic Lymphoma | Data not available |

| DLD-1 | Human Colorectal Adenocarcinoma | Data not available |

| COLO 205 | Human Colorectal Adenocarcinoma | Data not available |

| Caco-2 | Human Colorectal Adenocarcinoma | Data not available |

| Data derived from the abstract of Uto T, et al. Phytother Res. 2018 Apr;32(4):657-666.[3] |

Proposed Mechanism of Action (Inferred from Trijuganone C)

The pro-apoptotic activity of Trijuganone C in HL-60 leukemia cells is attributed to the activation of the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and subsequent caspase activation.[3] It is hypothesized that Trijuganone B induces apoptosis through a similar signaling cascade.

Signaling Pathway Diagram

Caption: Proposed apoptotic signaling pathway of Trijuganone B.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the therapeutic potential of Trijuganone B, based on standard cell biology techniques and the study of Trijuganone C.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Trijuganone B on cancer cell lines.

Methodology:

-

Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of Trijuganone B (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Trijuganone B.

Methodology:

-

Cell Treatment: Treat HL-60 cells with Trijuganone B at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To investigate the effect of Trijuganone B on key apoptosis-related proteins.

Methodology:

-

Protein Extraction: Treat HL-60 cells with Trijuganone B at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-3, Caspase-8, Caspase-9, PARP, Bid, Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Experimental and Logical Workflow Diagrams

General Experimental Workflow

Caption: General workflow for assessing Trijuganone B's anti-cancer effects.

Logical Relationship for Apoptosis Induction

Caption: Logical flow to confirm apoptosis induction by Trijuganone B.

Conclusion and Future Directions

Trijuganone B presents a promising, yet under-investigated, candidate for anti-cancer drug development. The available information, primarily inferred from its analogue Trijuganone C, strongly suggests that its therapeutic potential lies in the induction of apoptosis in cancer cells, particularly those of leukemic origin. The experimental protocols and workflows detailed in this guide provide a robust framework for initiating a comprehensive evaluation of Trijuganone B's efficacy and mechanism of action.

Future research should focus on:

-

Definitive Cytotoxicity Screening: Establishing the IC50 values of Trijuganone B against a broad panel of cancer cell lines.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by Trijuganone B.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of Trijuganone B in preclinical animal models of leukemia.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Trijuganone B to optimize its potency and pharmacokinetic properties.

The successful execution of these studies will be crucial in determining the translational potential of Trijuganone B as a novel therapeutic agent for the treatment of cancer.

References

- 1. Medicinal Plants: Salvia miltiorrhiza, redroot sage, Chinese salvia, 단삼, Даншен, Rotwurzel-Salbei, 丹参, ตังเซียม, Đan sâm, 山参 [medplants.blogspot.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Mechanism of Salvia miltiorrhiza Bunge in Treating Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Trijuganone B

These application notes provide a comprehensive guide for the quantitative analysis of Trijuganone B in various samples, particularly from its natural source, Salvia miltiorrhiza f. alba. The protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

Trijuganone B, also known as Tetrahydro tanshinone I, is a diterpenoid compound that can be extracted from the roots of Salvia miltiorrhiza f. alba[1][2]. It has demonstrated biological activity, including the inhibition of leukemia cell proliferation[1][2]. Accurate and precise quantification of Trijuganone B is crucial for pharmacological studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

This document outlines a detailed HPLC method for the quantification of Trijuganone B, including sample preparation, chromatographic conditions, and method validation parameters based on established methodologies for similar diterpenoid compounds from Salvia miltiorrhiza.

Experimental Protocols

Materials and Reagents

-

Trijuganone B reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (analytical grade)

-

Salvia miltiorrhiza root powder or extract samples

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

Diode Array Detector (DAD) or UV-Vis Detector

Sample Preparation

2.3.1. Preparation of Standard Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Trijuganone B reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.3.2. Preparation of Sample Solutions (from Salvia miltiorrhiza roots)

-

Extraction: Accurately weigh about 1.0 g of powdered Salvia miltiorrhiza root into a conical flask. Add 50 mL of methanol.

-

Ultrasonic Extraction: Perform ultrasonic extraction for 30-60 minutes at room temperature.

-

Filtration: Allow the mixture to cool and then filter through a Whatman No. 1 filter paper.

-

Dilution: Transfer the filtrate to a 50 mL volumetric flask and dilute to the mark with methanol.

-

Final Filtration: Filter an aliquot of the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of Trijuganone B, based on methods for similar diterpenoids from Salvia miltiorrhiza.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient Elution | 0-20 min, 50-80% B20-30 min, 80-95% B30-35 min, 95% B (isocratic)35.1-40 min, 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (based on UV spectra of similar tanshinones) |

| Injection Volume | 10 µL |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

| Parameter | Typical Range | Acceptance Criteria |

| Concentration Range | 1 - 100 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

| Parameter | Acceptance Criteria (RSD%) |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 3.0% |

Accuracy (Recovery)

Accuracy is determined by a recovery study, where a known amount of Trijuganone B standard is spiked into a sample matrix.

| Spiked Concentration | Acceptance Criteria for Recovery |

| Low, Medium, High | 98.0% - 102.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Typical Values |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

Data Presentation

The quantitative data for the HPLC method validation of Trijuganone B are summarized in the following tables.

Table 1: System Suitability Parameters

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | RSD of Peak Area (%) |

|---|